molecular formula C32H32N7Na2O7P B13395386 Wnt pathway inhibitor 2

Wnt pathway inhibitor 2

Cat. No.: B13395386
M. Wt: 703.6 g/mol
InChI Key: BUCIVAHDHKFRLG-QLBXQKMFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Wnt pathway inhibitor 2 is a compound that inhibits the Wnt signaling pathway, which is crucial for various biological processes such as embryonic development, tissue regeneration, and cell proliferation. The Wnt signaling pathway is involved in the regulation of gene transcription and is implicated in several diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Wnt pathway inhibitor 2 involves several steps, including the use of specific reagents and catalysts. One common method involves the use of a membrane-bound acyltransferase called Porcupine, which palmitoylates Wnt proteins . The reaction conditions typically include controlled temperature and pH to ensure the stability and activity of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using bioreactors and advanced purification techniques. The process ensures high yield and purity of the compound, making it suitable for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Wnt pathway inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced biological activity and stability. These products are crucial for further research and therapeutic applications .

Comparison with Similar Compounds

Wnt pathway inhibitor 2 is unique compared to other similar compounds due to its specific mechanism of action and high efficacy. Similar compounds include IWP-2, which also inhibits the Wnt signaling pathway but at different levels . Other compounds like amentoflavone, orientin, and isovitexin interact with various target proteins in the Wnt signaling pathway . The uniqueness of this compound lies in its ability to specifically target Porcupine, making it a valuable tool in research and therapeutic applications .

Conclusion

This compound is a significant compound in scientific research due to its ability to inhibit the Wnt signaling pathway. Its unique mechanism of action and wide range of applications make it a valuable tool in various fields, including cancer research, regenerative medicine, and developmental biology.

Properties

Molecular Formula

C32H32N7Na2O7P

Molecular Weight

703.6 g/mol

IUPAC Name

disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate

InChI

InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1

InChI Key

BUCIVAHDHKFRLG-QLBXQKMFSA-L

Isomeric SMILES

C=CCN1CC(=O)N2[C@@H](N1C(=O)NCC3=CC=CC=C3)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+]

Canonical SMILES

C=CCN1CC(=O)N2C(N1C(=O)NCC3=CC=CC=C3)CN(C(=O)C2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+]

Origin of Product

United States

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